2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

Description

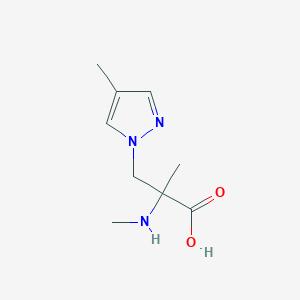

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a heterocyclic α-amino acid derivative featuring a pyrazole ring substituted at the 4-position with a methyl group and a methylamino side chain at the α-carbon. Its molecular formula is C₉H₁₄N₃O₂ (calculated from ).

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-3-(4-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H15N3O2/c1-7-4-11-12(5-7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14) |

InChI Key |

TWNISJOHVLRTNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)CC(C)(C(=O)O)NC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Pyrazole Derivatives

One common approach is the reaction of a halogenated amino acid derivative with a methyl-substituted pyrazole under basic conditions. For example:

This method leverages microwave irradiation or conventional heating to accelerate the substitution step, with cesium carbonate serving as a strong base to deprotonate the pyrazole nitrogen for nucleophilic attack.

Alternative Routes via Epoxide Ring Opening

Another synthetic strategy involves:

This route offers an alternative to direct halide substitution and may provide better regioselectivity or functional group tolerance.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Solvent | DMF, DMSO | Enhances solubility of reactants, stabilizes transition states |

| Temperature | 80-120 °C | Higher temperature increases reaction rate but may cause side reactions |

| Base | Cs₂CO₃, K₂CO₃ | Deprotonates pyrazole nitrogen, facilitates nucleophilic attack |

| Time | 1-3 hours | Sufficient for completion, monitored by HPLC or TLC |

| Purification | Reverse-phase HPLC, column chromatography | Necessary to isolate pure compound and remove byproducts |

Optimization studies indicate that the use of cesium carbonate in DMF at around 100 °C provides the best balance of yield and purity for the nucleophilic substitution step.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution of halogenated acid | 3-bromo-2-methylpropanoic acid, 4-methyl-1H-pyrazole, Cs₂CO₃, DMF | 100 °C, 1-3 h, microwave or heating | 40-60% | Direct, well-established, scalable | Moderate yield, requires purification |

| Epoxide ring opening | 4-methyl-1H-pyrazole, isobutylene oxide, Cs₂CO₃, DMF | 100 °C, 3 h | Moderate | Alternative pathway, regioselective | Multi-step, additional oxidation needed |

| Acid chloride formation + amination | Oxalyl chloride, DMF catalyst, methylamine | RT, 2 h | 50-70% | Efficient amine introduction | Sensitive to moisture, requires careful handling |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkyl halides, acids, and bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-Methyl-3-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid may have applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic Acid

- Molecular Formula : C₈H₁₂ClN₃O₂ ().

- Key Differences: Substituents: Chloro group at the pyrazole 4-position (vs. methyl in the target compound). Amino Group: Primary amine at the α-carbon (vs. methylamino in the target).

- Applications : While specific data are unavailable, chloro-substituted pyrazoles are often explored for enhanced lipophilicity and binding affinity in drug design .

2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid

- Molecular Formula : C₈H₁₂N₂O₂ ().

- Key Differences: Pyrazole Substitution: Methyl group at the pyrazole 1-position (vs. 4-position in the target compound). Amino Group: Lacks the methylamino group; instead, a simple methyl branch exists at the α-carbon.

- Applications : This analog is cataloged as a chemical intermediate, suggesting utility in synthetic workflows rather than direct bioactivity .

(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride

- Molecular Formula : C₁₉H₁₈N₄O₄·HCl ().

- Key Differences :

- Pyrazole Substitution : Nitrophenyl and phenyl groups at pyrazole positions 5 and 1, respectively.

- Steric and Electronic Effects : The nitro group introduces strong electron-withdrawing effects, which may influence reactivity or binding compared to the methyl-substituted target compound.

2-[(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic Acid

- Molecular Formula : C₇H₁₁N₃O₃ ().

- Key Differences: Heterocycle: Imidazolone core (vs. pyrazole in the target compound).

- Biological Relevance : Imidazolone derivatives are associated with metabolic pathways and enzyme interactions, highlighting divergent applications compared to pyrazole-based analogs .

Biological Activity

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is with a molecular weight of approximately 197.24 g/mol. The structure features a branched propanoic acid backbone with a methylamino group and a pyrazole ring, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid has been noted for potential anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The interaction with protein targets associated with cancer progression has been observed, indicating potential for further development as an anticancer agent.

The biological activity of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Binding : It may interact with specific receptors, modulating cellular responses.

- Cell Cycle Interference : Potential effects on cell cycle regulation could contribute to its anticancer properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study B (2021) | Showed significant reduction in inflammatory markers in a murine model of arthritis when treated with pyrazole derivatives. |

| Study C (2022) | Indicated inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines. |

Q & A

Q. Optimization Considerations :

- Use aprotic solvents (e.g., DMF or THF) and bases (e.g., NaH) to enhance reaction efficiency .

- Monitor intermediates via thin-layer chromatography (TLC) or HPLC to track regioselectivity and purity .

- Scale reactions using batch reactors with temperature control (e.g., 0–60°C) to maintain yield and selectivity .

How can researchers employ spectroscopic techniques to confirm the structural integrity of this compound?

Basic Research Question

A combination of analytical methods is required:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR resolves methylamino, pyrazole, and propanoic acid groups. For example, pyrazole protons appear as doublets (δ 7.2–8.1 ppm), while methylamino groups show singlets (δ 2.5–3.0 ppm) .

- 2D NMR (COSY, HSQC) confirms connectivity between substituents .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 211.12 for C₉H₁₄N₄O₂) .

What in vitro assays are appropriate for initial screening of this compound's biological activity?

Basic Research Question

- Enzyme inhibition assays : Test binding to targets like kinases or proteases using fluorogenic substrates .

- Cellular uptake studies : Use fluorescent analogs or radiolabeled derivatives to assess membrane permeability .

- Thermal shift assays (TSA) : Measure protein-ligand binding by monitoring thermal denaturation shifts .

What computational strategies can predict the reactivity and regioselectivity of pyrazole-containing amino acid derivatives like this compound?

Advanced Research Question

- Quantum chemical calculations (DFT) :

- Machine learning (ML) :

- Molecular docking :

- Screen binding poses against target proteins (e.g., enzymes) to prioritize derivatives for synthesis .

Q. Example Workflow :

Use Gaussian or ORCA for DFT-based reaction path analysis.

Validate predictions with small-scale experiments (e.g., 0.1 mmol scale) .

How should researchers address discrepancies between computational predictions and experimental outcomes in the synthesis of this compound?

Advanced Research Question

- Root-cause analysis :

- Parameter refinement :

- Hybrid validation :

What strategies exist for improving the metabolic stability of this compound while maintaining target binding affinity?

Advanced Research Question

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., halogens) on the pyrazole ring to reduce oxidative metabolism .

- Replace the methylamino group with bulkier substituents (e.g., isopropyl) to hinder enzymatic degradation .

- Prodrug design :

- Esterify the carboxylic acid to enhance bioavailability, with in vivo hydrolysis releasing the active form .

- In vitro ADME assays :

- Use hepatocyte microsomes to measure metabolic half-life and identify vulnerable sites .

How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Advanced Research Question

- Meta-analysis :

- Compare datasets using Cheminformatics tools (e.g., PubChem BioAssay) to identify assay-specific variables (e.g., pH, cell line) .

- Standardized protocols :

- Re-test analogs under uniform conditions (e.g., fixed ATP concentrations in kinase assays) .

- Structure-activity relationship (SAR) mapping :

- Correlate substituent effects (e.g., pyrazole methyl vs. chloro) with activity trends using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.